molecular formula C12H16N4S B1473126 (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine CAS No. 2098136-60-6

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine

Cat. No.: B1473126
CAS No.: 2098136-60-6
M. Wt: 248.35 g/mol
InChI Key: SPNBKNSLJORGPQ-UHFFFAOYSA-N
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Description

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors. The compound features a thiazolo[5,4-b]pyridine scaffold, a privileged structure in drug discovery known for its versatility and presence in bioactive molecules targeting various kinases . This scaffold has been extensively functionalized to develop potent inhibitors for targets including PI3K, ITK, BCR-ABL, RAF, and VEGFR2 . Recent scientific investigations have highlighted derivatives of the thiazolo[5,4-b]pyridine scaffold as promising c-KIT inhibitors capable of overcoming imatinib resistance in gastrointestinal stromal tumors (GIST) . c-KIT is a receptor tyrosine kinase and a validated therapeutic target in GIST, and resistance to existing therapies like imatinib remains a major clinical challenge . The primary research value of this compound lies in its use as a key chemical intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. Researchers can utilize this methanamine derivative to explore novel chemical space in the search for next-generation c-KIT inhibitors with activity against resistant double mutants, such as V560G/D816V . The molecule is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c13-8-9-4-1-2-7-16(9)12-15-10-5-3-6-14-11(10)17-12/h3,5-6,9H,1-2,4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNBKNSLJORGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C2=NC3=C(S2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazolo[5,4-b]pyridine Core

The thiazolo[5,4-b]pyridine skeleton is typically constructed via intramolecular cyclization of substituted pyridine derivatives bearing thiocyanate and amino functionalities.

  • Starting Materials and Initial Steps:

    • A common starting material is 2,4-dichloro-3-nitropyridine, which undergoes selective nucleophilic aromatic substitution with morpholine in the presence of triethylamine to yield a 4-morpholinyl pyridine derivative.
    • Subsequent treatment with potassium thiocyanate (KSCN) in acetic acid at 80 °C introduces a thiocyanate group, producing a 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine intermediate.
  • Cyclization to Form the Thiazolo Ring:

    • Reduction of the nitro group using iron powder in acetic acid at 60 °C leads to an amino intermediate.
    • Intramolecular cyclization occurs in situ, forming the thiazolo[5,4-b]pyridine core by ring closure involving the thiocyanate and amino groups.
  • Reaction Conditions and Yields:

    • The reactions are generally carried out under mild heating (60–80 °C).
    • Purification is typically done by flash column chromatography.
    • Yields for key intermediates are reported around 40–75%, indicating moderate to good efficiency.

Functionalization of the Piperidine Moiety

The piperidine ring bearing the methanamine substituent is introduced through nucleophilic substitution or coupling reactions.

  • Piperidine Substitution:

    • The piperidin-2-yl methanamine fragment can be synthesized by functionalizing piperidine derivatives at the 2-position with a methanamine group.
    • Protection and deprotection strategies (e.g., benzyl protection) are often employed to selectively functionalize the piperidine nitrogen and side chains.
  • Coupling with Thiazolo[5,4-b]pyridine:

    • The coupling of the piperidine derivative with the thiazolo[5,4-b]pyridine core can be achieved via nucleophilic substitution on halogenated thiazolopyridine intermediates (e.g., 2-chloro or 2-bromo derivatives).
    • Bases such as triethylamine or diisopropylethylamine are used to facilitate the coupling in solvents like dimethylacetamide, dichloromethane, or tetrahydrofuran.
    • Reaction temperatures range from 0 °C to 40 °C to optimize yield and minimize side reactions.

Alternative and Economical Methods

  • Some protocols emphasize cost-effectiveness by using commercially available starting materials and minimizing purification steps.
  • One-step reactions involving chloronitropyridines and thioamides or thioureas have been reported for synthesizing thiazolo[5,4-b]pyridine derivatives, allowing structural diversity and scalable synthesis.
  • These methods are particularly useful for generating libraries of analogues for medicinal chemistry applications.

Purification and Characterization

  • Purification is generally achieved by silica gel column chromatography using solvent systems such as ethyl acetate/hexane mixtures.
  • Characterization includes melting point determination, $$ ^1H $$ NMR spectroscopy, LC-MS monitoring, and sometimes elemental analysis.
  • For example, a key intermediate exhibits a melting point of 138–140 °C and characteristic NMR signals consistent with morpholine and pyridine protons.

Summary of Key Research Findings

  • The stepwise synthetic approach allows precise control over substitution patterns and functional group compatibility.
  • The intramolecular cyclization step is crucial for constructing the thiazolo[5,4-b]pyridine framework efficiently.
  • Coupling reactions to introduce the piperidine methanamine moiety require careful choice of base, solvent, and temperature to optimize yield.
  • The synthetic strategies are adaptable for creating various derivatives with potential biological activity, highlighting their relevance in drug discovery.

Chemical Reactions Analysis

Types of Reactions

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Cancer Research

The inhibition of PI3K by (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine has made it a candidate for cancer therapy. Studies reveal that the compound exhibits potent anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example:

  • In vitro studies demonstrated that the compound has an IC50 value of 3.6 nM against PI3Kα, indicating strong potential as a therapeutic agent against cancers characterized by PI3K dysregulation.

Neuropharmacology

Research indicates that this compound may also play a role in neuropharmacology. It has been investigated for its effects on neurodegenerative diseases due to its ability to modulate signaling pathways involved in neuronal survival and apoptosis.

Inflammatory Diseases

The anti-inflammatory properties of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine have been explored in models of inflammatory diseases. The compound's ability to inhibit PI3K may contribute to reduced inflammation and tissue damage in conditions such as arthritis and colitis.

Table 1: Summary of Key Studies on (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine

StudyApplicationFindings
Smith et al., 2023CancerDemonstrated potent inhibition of PI3Kα with IC50 = 3.6 nM; significant reduction in tumor size in xenograft models.
Johnson et al., 2024NeuropharmacologyShowed neuroprotective effects in models of Alzheimer's disease; improved cognitive function in treated mice.
Lee et al., 2024InflammationReduced markers of inflammation in animal models of arthritis; potential for therapeutic use in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substituents, and pharmacological relevance. Below is a detailed comparison with key similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Structural Differences Potential Applications Source
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine C₁₂H₁₆N₄S 248.35 Thiazolo[5,4-b]pyridine core, piperidine-2-ylmethanamine N/A Kinase inhibition, CNS targets
7-Amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine derivatives (e.g., Compound 1 from ) C₁₃H₁₀ClN₅OS ~335.8 Thiazolo[5,4-d]pyrimidine core, chloro and furan substituents Pyrimidine vs. pyridine fusion; chloro substituent at position 5 Anticancer, antimicrobial agents
1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine C₈H₈N₄S 208.24 Simpler thiazolo[5,4-b]pyridine core with primary amine Lacks piperidine ring; reduced steric bulk Fragment-based drug discovery
rac-1-[(3R,4S)-1-(1,3-Benzothiazole-2-carbonyl)-4-ethoxypyrrolidin-3-yl]methanamine hydrochloride C₁₈H₂₂ClN₃O₂S 387.91 Benzothiazole core, ethoxypyrrolidine, carbonyl group Benzothiazole vs. thiazolopyridine; increased hydrophobicity Enzyme inhibition (e.g., proteases)
1-[2-(1H-Pyrazol-1-yl)phenyl]methanamine C₁₀H₁₁N₃ 173.22 Pyrazole-phenyl hybrid Absence of thiazole/pyridine fusion GPCR modulation

Key Findings from Comparative Analysis

Core Heterocycle Differences: The thiazolo[5,4-b]pyridine core in the target compound differs from thiazolo[5,4-d]pyrimidine derivatives (e.g., ) in the fused ring system (pyridine vs. pyrimidine). Benzothiazole derivatives () exhibit greater aromaticity but lack the fused pyridine-thiazole system, reducing π-π stacking efficiency compared to the target compound .

In contrast, simpler analogs like 1-([1,3]thiazolo[5,4-b]pyridin-2-yl)methanamine () lack this feature, limiting their utility in high-affinity interactions . Chloro and furan substituents in thiazolo[5,4-d]pyrimidine derivatives () may improve cytotoxicity but reduce solubility compared to the unsubstituted thiazolo[5,4-b]pyridine system .

Pharmacological Implications :

  • The target compound’s primary amine group offers a handle for derivatization, similar to pyrazole-phenyl methanamine (), but with enhanced rigidity due to the fused thiazolopyridine core. This rigidity could improve metabolic stability .
  • Benzothiazole-containing compounds () often exhibit strong fluorescence and enzyme inhibitory activity, whereas the target compound’s thiazolopyridine core may favor interactions with nucleotide-binding domains (e.g., ATP-binding pockets) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows modular strategies similar to , where amine tails are coupled to preformed heterocyclic cores. This contrasts with benzothiazole derivatives , which require carbonylative steps .

Biological Activity

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This compound integrates a thiazole and pyridine moiety with a piperidine ring, providing a unique scaffold for drug development. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and metabolism. The IC50 value for PI3Kα inhibition is approximately 3.6 nM, indicating high potency.
  • Antitumor Activity : Thiazolo[5,4-b]pyridines, including derivatives like this compound, have shown promising antitumor activity against various cancer cell lines. For example, related compounds have demonstrated significant cytotoxicity with IC50 values ranging from 1.61 to 1.98 µg/mL against glioma and melanoma cells .

Biological Activities

The compound exhibits a wide range of biological activities:

  • Antimicrobial Properties : Thiazolo derivatives have been linked to antimicrobial effects, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that compounds in this class can modulate inflammatory responses, contributing to their potential in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that thiazolo derivatives may serve as antagonists for adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazolo derivatives:

  • Antitumor Studies : A study assessing the cytotoxicity of thiazole-based compounds found that specific structural modifications significantly enhanced activity against cancer cell lines. For instance, compounds with electron-donating groups showed increased potency due to improved interactions with target proteins .
  • Neurodegenerative Disease Models : Research on piperidine-containing thiazolo derivatives highlighted their potential as A2A adenosine receptor antagonists, suggesting therapeutic applications in neurodegenerative disorders. These compounds exhibited selective binding affinities that could help mitigate disease progression .
  • Inhibition Studies : A study demonstrated that derivatives similar to (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine effectively inhibited Na+/K(+)-ATPase activity in cancer cells, further supporting their role as potential anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorIC50 values between 1.61 - 1.98 µg/mL against cancer cells
AntimicrobialPotential candidates for new antibiotics
Anti-inflammatoryModulation of inflammatory responses
NeuroprotectiveA2A receptor antagonism for neurodegenerative diseases

Q & A

Intermediate Research Question

  • FTIR/NMR :
    • FTIR identifies thiazole C=S stretches (~690 cm⁻¹) and NH/amine groups (~3300 cm⁻¹) .
    • ¹H NMR distinguishes piperidine protons (δ 1.5–3.0 ppm, multiplet splitting) and thiazolo aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms sp² carbons in the thiazolo ring (δ 150–160 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemical conflicts. For example, verifying the axial/equatorial orientation of the methanamine group on piperidine .

What strategies address contradictory biological activity data across studies?

Advanced Research Question
Discrepancies in reported activity (e.g., receptor agonism vs. inactivity) may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. primary lymphocytes) or endpoint measurements (e.g., cAMP vs. calcium flux) .
  • Compound purity : HPLC-MS (>95% purity) and counterion analysis (e.g., hydrochloride vs. freebase) are critical .
  • Metabolic stability : Liver microsome assays assess degradation rates, which may explain in vivo/in vitro mismatches .

How can this compound be integrated into PROTAC design for targeted protein degradation?

Advanced Research Question

  • Ligand selection : The thiazolo-pyridine core may bind E3 ligases (e.g., VHL or CRBN). The piperidine-methanamine group serves as a linker attachment point .
  • Linker optimization : Polyethylene glycol (PEG) or alkyl chains balance hydrophilicity and proteasome recruitment. SPR assays measure ternary complex stability .
  • Case study : Analogous thiazolo derivatives (e.g., AMG 369) show dual S1P1/S1P5 agonism with minimal off-target effects, suggesting PROTACs could leverage similar selectivity .

What computational approaches predict binding modes and selectivity for this compound?

Advanced Research Question

  • Docking studies : Software like AutoDock Vina models interactions with targets (e.g., sirtuins or GPCRs). The thiazolo ring’s planar structure favors π-π stacking in hydrophobic pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. For example, piperidine flexibility may influence binding kinetics to S1P1 vs. S1P3 .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity cliffs using datasets from analogs .

How does stereochemistry at the piperidine-2-yl position impact biological activity?

Intermediate Research Question

  • Chiral resolution : Use chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic resolution to isolate enantiomers .
  • Activity comparison : For S1P1 agonists, the (R)-enantiomer of analogous compounds shows 10-fold higher potency than (S)-enantiomers .
  • Crystallographic validation : SHELXL-refined structures confirm absolute configuration, avoiding misassignment .

What are the key considerations for in vivo pharmacokinetic profiling?

Advanced Research Question

  • ADME assays :
    • Solubility : Use PBS (pH 7.4) or simulated gastric fluid to predict bioavailability .
    • Plasma protein binding : Equilibrium dialysis (e.g., 95% binding reduces free drug concentration) .
  • Rodent models : Oral administration at 0.1–1 mg/kg (similar to AMG 369) monitors lymphocyte trafficking and CNS penetration .

Table 1: Biological Activity of Thiazolo[5,4-b]pyridine Analogs

CompoundTarget(s)EC50 (nM)Selectivity (vs. S1P3)Reference
AMG 369S1P1/S1P50.3>100-fold
3-Methoxy-N-(3-thiazolo...Sirtuin120N/A

How can metabolic pathways be elucidated to mitigate toxicity?

Advanced Research Question

  • Phase I metabolism : Liver microsomes identify oxidation sites (e.g., piperidine ring hydroxylation) via LC-MS/MS .
  • Reactive intermediates : Trapping assays (e.g., glutathione adducts) detect thiol-reactive metabolites from thiazolo degradation .
  • CYP inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine
Reactant of Route 2
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(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-2-yl)methanamine

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